molecular formula C8H7O3- B1232891 2-Methoxybenzoate

2-Methoxybenzoate

Cat. No.: B1232891
M. Wt: 151.14 g/mol
InChI Key: ILUJQPXNXACGAN-UHFFFAOYSA-M
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Description

2-Methoxybenzoate, also known as methyl this compound, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid where a methoxy group is attached to the benzene ring. This compound is commonly used in the synthesis of various organic molecules and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybenzoate can be synthesized through the esterification of anisic acid with methanol. Another method involves the reaction of sodium anisate with dimethyl sulfate in the presence of methanol . Additionally, FeCl2 catalyzed cross-coupling reactions between methyl this compound and diphenylmethane have been investigated .

Industrial Production Methods

In industrial settings, this compound is produced by the esterification of anisic acid with methanol. This process involves heating the reactants under reflux conditions in the presence of an acid catalyst, such as sulfuric acid, to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Methoxybenzoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its methoxy group in the ortho position relative to the ester group influences its reactivity and applications in various fields .

Properties

Molecular Formula

C8H7O3-

Molecular Weight

151.14 g/mol

IUPAC Name

2-methoxybenzoate

InChI

InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/p-1

InChI Key

ILUJQPXNXACGAN-UHFFFAOYSA-M

SMILES

COC1=CC=CC=C1C(=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C(=O)[O-]

Synonyms

2-methoxybenzoate
2-methoxybenzoic acid
2-methoxybenzoic acid, sodium salt
o-anisic acid
o-methoxybenzoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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